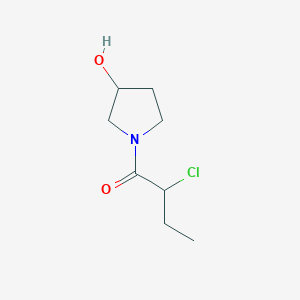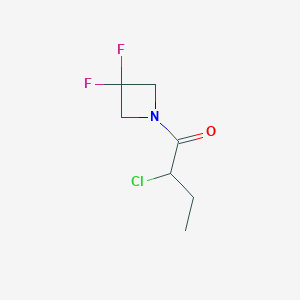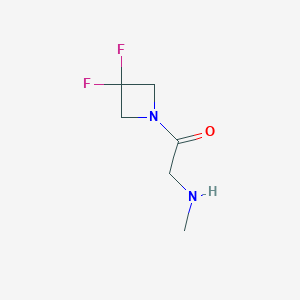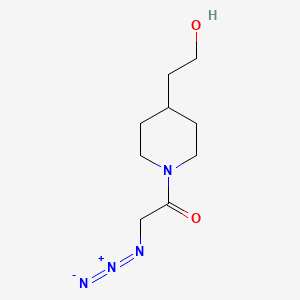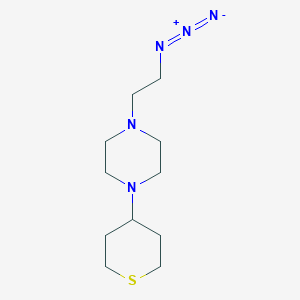
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one
説明
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one, abbreviated as DIFL, is a synthetic compound that has been used as a laboratory reagent in a variety of scientific research applications. It is a fluorinated derivative of the isoindoline nucleus and has been used in a variety of biological and chemical research studies. DIFL is a useful tool for researchers as it can be used as a substrate in enzymatic and chemical reactions, as well as a reactant in organic synthesis.
科学的研究の応用
DIFL has been used in a variety of scientific research applications, including enzyme kinetics, enzyme inhibition, and protein-protein interactions. It has been used as a substrate in enzyme kinetics studies to study the catalytic activity of enzymes, as well as to study the inhibition of enzymes by other compounds. DIFL has also been used to study protein-protein interactions, such as the binding of small molecules to proteins.
作用機序
The mechanism of action of DIFL is not fully understood, but it is believed to be related to its ability to interact with enzymes and proteins. DIFL is believed to interact with enzymes by forming a covalent bond with the enzyme active site. This covalent bond is thought to disrupt the normal catalytic activity of the enzyme, leading to inhibition of the enzyme. DIFL is also thought to interact with proteins by forming a non-covalent bond with the protein, which can lead to changes in the protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIFL are not fully understood. However, it has been shown to have some effects on enzyme activity and protein-protein interactions. In particular, DIFL has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, DIFL has been shown to bind to a variety of proteins, which can lead to changes in the structure and function of the proteins.
実験室実験の利点と制限
One of the main advantages of using DIFL in laboratory experiments is its high solubility in a variety of solvents, which makes it easy to use in a variety of biological and chemical experiments. DIFL is also relatively stable, which makes it useful for long-term experiments. However, DIFL is a relatively expensive reagent, which can limit its use in some experiments. In addition, DIFL can react with a variety of compounds, which can lead to unwanted side reactions in some experiments.
将来の方向性
The potential applications of DIFL in scientific research are numerous and there are many potential future directions for DIFL research. One potential future direction is the development of new methods to synthesize DIFL, which could make it more cost-effective and accessible. In addition, further research into the mechanism of action of DIFL could lead to new applications, such as the development of new inhibitors of enzymes or proteins. Finally, further research into the biochemical and physiological effects of DIFL could lead to new therapeutic applications.
特性
IUPAC Name |
2-amino-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c1-7(14)10(16)15-5-8-3-2-4-11(12,13)9(8)6-15/h7-9H,2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGGJANGYDBPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC(C2C1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




